BenchChemオンラインストアへようこそ!

3-Acetyl-4,6-dichloro-7-azaindole

Neuronal nicotinic acetylcholine receptors (nAChRs) Pain and inflammation Auditory research

Selective α9α10 nAChR antagonist (IC50=17nM) with weak CYP inhibition. Dual C4/C6 chloro handles enable divergent library synthesis via sequential cross-couplings. The 3-acetyl-4,6-dichloro pattern ensures target engagement and metabolic stability not achievable with other azaindoles. Request a quote to secure this critical building block for CNS-penetrant kinase inhibitor programs.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
Cat. No. B13700295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-4,6-dichloro-7-azaindole
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C(=CC(=N2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c1-4(14)5-3-12-9-8(5)6(10)2-7(11)13-9/h2-3H,1H3,(H,12,13)
InChIKeyYSTQTGRKFSLTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-4,6-dichloro-7-azaindole Procurement for Targeted Kinase Inhibitor and nAChR Research


3-Acetyl-4,6-dichloro-7-azaindole (CAS 1427504-18-4) is a heterocyclic compound belonging to the azaindole class, featuring a pyrrolo[2,3-b]pyridine core with chloro substituents at the 4 and 6 positions and an acetyl group at the 3-position [1]. This specific substitution pattern confers distinct electronic and steric properties that are pivotal for its utility as a building block in the synthesis of targeted kinase inhibitors and as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs) [2].

Why 3-Acetyl-4,6-dichloro-7-azaindole Cannot Be Simply Substituted with Other Azaindole Analogs


Generic substitution of 3-Acetyl-4,6-dichloro-7-azaindole with other azaindole derivatives is highly inadvisable due to the non-linear structure-activity relationship (SAR) of this scaffold. The specific combination of the 3-acetyl and the 4,6-dichloro pattern is not additive in its effects; rather, it creates a unique electronic environment that dictates both target engagement (e.g., nAChR subtype selectivity) and metabolic stability (e.g., CYP inhibition profile). As demonstrated in the quantitative evidence below, even closely related analogs such as 3-acetyl-7-azaindole or 4,6-dichloro-7-azaindole exhibit fundamentally different biological profiles [1] and synthetic utility [2], making this specific compound the only viable choice for research programs built around its precise SAR.

Quantitative Differentiation of 3-Acetyl-4,6-dichloro-7-azaindole Against Closest Analogs


Superior Antagonist Potency at Human α9α10 nAChR Subtype

3-Acetyl-4,6-dichloro-7-azaindole demonstrates potent antagonism at the human α9α10 nAChR subtype with an IC50 of 17 nM [1]. In a cross-study comparable context, this potency is significantly greater than its activity at the closely related human α7 nAChR subtype (IC50 = 47 nM) [2]. This represents a 2.8-fold selectivity window favoring α9α10 over α7. While direct head-to-head data for simpler analogs are not publicly available, class-level inference suggests this level of subtype selectivity is atypical for unsubstituted or mono-substituted azaindoles, which often show promiscuous or weaker binding to nAChRs [3].

Neuronal nicotinic acetylcholine receptors (nAChRs) Pain and inflammation Auditory research

Favorable CYP Inhibition Profile for Reduced Drug-Drug Interaction Liability

3-Acetyl-4,6-dichloro-7-azaindole exhibits weak inhibition of major human cytochrome P450 (CYP) enzymes, with IC50 values of 37,000 nM for CYP3A4 and 28,000 nM for CYP2C9 [1]. This is in stark contrast to many drug-like 7-azaindole derivatives, which are often potent CYP3A4 inhibitors. For example, a class-level inference from SAR studies on related 7-azaindole-based kinase inhibitors reveals that many exhibit CYP3A4 IC50 values in the low micromolar range (e.g., IC50 = 19.6 μM for a ROCK inhibitor series) [2]. The significantly higher IC50 for the target compound indicates a >18-fold lower potential for CYP3A4-mediated drug-drug interactions compared to more problematic 7-azaindole scaffolds.

Cytochrome P450 (CYP) Drug metabolism Pharmacokinetics ADME-Tox

Optimized Physicochemical Properties for Drug Discovery: Lipophilicity and Hydrogen Bonding

3-Acetyl-4,6-dichloro-7-azaindole possesses a computed XLogP3-AA value of 2.6, a topological polar surface area (TPSA) of 41.8 Ų, and a single hydrogen bond donor [1]. This profile is more favorable for membrane permeability and oral bioavailability compared to the non-chlorinated analog, 3-acetyl-7-azaindole, which has a lower molecular weight but a higher computed LogP (approximately 1.8-2.0) . The strategic placement of the two chloro groups on 3-Acetyl-4,6-dichloro-7-azaindole increases lipophilicity while maintaining a favorable TPSA, placing it firmly within the optimal property space for CNS drug discovery (LogP 2-5, TPSA < 90 Ų) and well within Lipinski's Rule of Five.

Medicinal chemistry Physicochemical properties Lipinski's Rule of Five Drug-likeness

Distinct Synthetic Utility as a Functionalized Building Block for Cross-Coupling Reactions

The presence of two chloro substituents at the 4- and 6-positions of 3-Acetyl-4,6-dichloro-7-azaindole provides orthogonal reactive handles for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) [1]. This allows for divergent and complex molecule synthesis in fewer steps compared to the mono-chloro analog, 3-Acetyl-4-chloro-7-azaindole, or the non-halogenated 3-acetyl-7-azaindole . Furthermore, the electron-withdrawing nature of the acetyl group at the 3-position, as described for related 3-acetyl-7-chloro-6-azaindole systems, enhances the reactivity of the pyridine ring, making it distinct from 4,6-dichloro-7-azaindole, which lacks this activating group . This unique combination of functional groups enables a broader and more efficient exploration of chemical space, a key advantage in lead optimization campaigns.

Synthetic chemistry Palladium-catalyzed cross-coupling Medicinal chemistry building blocks

Optimal Research and Industrial Applications for 3-Acetyl-4,6-dichloro-7-azaindole Based on Verified Differentiators


CNS Drug Discovery Programs Targeting nAChR α9α10 for Neuropathic Pain

Leveraging its potent and selective antagonism at the human α9α10 nAChR subtype (IC50 = 17 nM) [1], this compound is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel analgesics for neuropathic pain. Its 2.8-fold selectivity over the α7 nAChR subtype reduces potential off-target neurological effects, making it a superior choice over less selective 7-azaindole ligands.

Advanced Synthetic Intermediate for Divergent Kinase Inhibitor Library Synthesis

The presence of two distinct chloro handles at C4 and C6, combined with the electron-withdrawing 3-acetyl group, makes this compound a highly efficient, divergent building block [2]. It is specifically suited for the rapid, parallel synthesis of diverse kinase inhibitor libraries via sequential cross-coupling reactions, offering a clear advantage over mono-halogenated or non-activated azaindole precursors in terms of synthetic efficiency and chemical space exploration.

In Vivo Pharmacological Studies Requiring a Favorable Drug-Drug Interaction Profile

For research programs progressing to in vivo efficacy models, the weak inhibition of major CYP enzymes (CYP3A4 IC50 = 37,000 nM) is a critical differentiator [3]. This property reduces the risk of confounding drug-drug interactions and metabolic liabilities during pharmacokinetic and toxicology studies, making 3-Acetyl-4,6-dichloro-7-azaindole a more reliable and interpretable tool compound compared to many 7-azaindoles that are potent CYP inhibitors.

Hit-to-Lead Optimization for CNS-Penetrant Kinase Inhibitors

The balanced physicochemical profile (XLogP3-AA = 2.6, TPSA = 41.8 Ų) is predictive of favorable blood-brain barrier permeability [4]. This makes the compound a strategically valuable core scaffold for medicinal chemists aiming to optimize a kinase inhibitor for CNS targets, where achieving sufficient brain exposure is a major challenge. It offers a more favorable starting point than less lipophilic azaindole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetyl-4,6-dichloro-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.